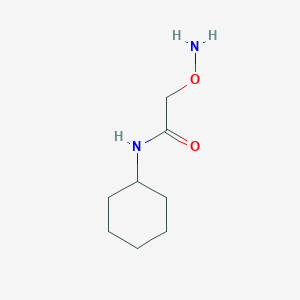

2-(aminooxy)-N-cyclohexylacetamide

Description

2-(Aminooxy)-N-cyclohexylacetamide is an acetamide derivative characterized by an aminooxy (-ONH₂) functional group attached to the α-carbon of the acetamide backbone and an N-cyclohexyl substituent.

Properties

IUPAC Name |

2-aminooxy-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDWTCPRHWKEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Activation of Carboxylic Acid : Aminooxyacetic acid reacts with EDC to form an active O-acylisourea intermediate.

-

Nucleophilic Attack : Cyclohexylamine attacks the electrophilic carbonyl carbon, displacing the EDC-urea byproduct.

-

Workup : The product is isolated via aqueous extraction and purified by recrystallization or chromatography.

Typical Conditions :

-

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or water.

-

Temperature: Room temperature to reflux (40–80°C).

-

Catalysts: 4-dimethylaminopyridine (DMAP) may accelerate the reaction.

Industrial Adaptation :

-

Continuous-flow reactors improve yield (estimated 70–85%) and reduce side-product formation.

-

Solvent recycling systems minimize waste in large-scale production.

Nucleophilic Substitution of N-Cyclohexyl Chloroacetamide

An alternative route involves substituting chlorine in N-cyclohexyl chloroacetamide with hydroxylamine. This method is advantageous when aminooxyacetic acid is unavailable or cost-prohibitive.

Reaction Protocol

-

Synthesis of N-Cyclohexyl Chloroacetamide :

-

Substitution with Hydroxylamine :

Optimization Notes :

-

Excess hydroxylamine (1.5–2.0 equivalents) ensures complete substitution.

-

Ethanol/water mixtures (3:1 v/v) enhance solubility and reaction kinetics.

Acylation of Cyclohexylamine with Aminooxyacetyl Chloride

A less common but efficient method employs aminooxyacetyl chloride as the acylating agent. This approach avoids coupling agents but requires handling moisture-sensitive reagents.

Synthetic Steps

-

Preparation of Aminooxyacetyl Chloride :

-

Aminooxyacetic acid reacts with thionyl chloride (SOCl) or oxalyl chloride [(COCl)] under anhydrous conditions.

-

Equation :

-

-

Acylation of Cyclohexylamine :

Workup Considerations :

-

HCl byproduct is neutralized with aqueous NaHCO.

-

Product isolation via vacuum distillation or column chromatography.

Comparative Analysis of Preparation Methods

Industrial Production Protocols

Large-scale synthesis (Method 1) follows these steps:

-

Reactor Charge : Aminooxyacetic acid (1.0 equiv), EDC (1.1 equiv), and DMAP (0.1 equiv) in THF.

-

Cyclohexylamine Addition : Slow addition over 2 hours at 0–5°C to control exothermicity.

-

Quenching : Dilution with ice-cwater, extraction with ethyl acetate.

-

Crystallization : Product recrystallized from hexane/ethyl acetate (4:1).

Quality Control :

Chemical Reactions Analysis

Types of Reactions

2-(aminooxy)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aminooxy group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can react with the aminooxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

2-(Aminooxy)-N-cyclohexylacetamide features an aminooxy functional group attached to a cyclohexylacetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both synthetic and biological contexts.

Chemical Synthesis Applications

-

Reagent in Organic Synthesis :

- The compound serves as a reagent in the synthesis of various organic compounds, particularly in bioorthogonal chemistry where it can facilitate selective reactions with biomolecules without interfering with other cellular processes.

-

Synthesis of Specialty Chemicals :

- It is utilized in the production of specialty chemicals, which are essential for developing new materials and pharmaceuticals.

- Catalysis :

Biological Applications

Case Studies and Research Findings

- A study highlighted the use of related compounds in antimicrobial applications, demonstrating that structural modifications could enhance biological activity against Gram-positive bacteria and fungi . Although this compound itself was not the focus, these findings underscore the importance of its chemical structure in influencing biological outcomes.

- Another research effort emphasized the role of aminooxy compounds in enzyme inhibition, showcasing their potential as lead compounds for drug development aimed at specific enzymatic targets .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent in bioorthogonal chemistry | Facilitates selective reactions with biomolecules |

| Enzyme Inhibition | Used to study inhibition mechanisms | Enables investigation into enzyme functionality |

| Protein Modification | Allows targeted modifications for therapeutics | Useful in developing protein-based diagnostics |

| Antimicrobial Research | Potential applications based on structural analogs | Related compounds show activity against pathogens |

Mechanism of Action

The mechanism of action of 2-(aminooxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and protein modification . Additionally, the compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(aminooxy)-N-cyclohexylacetamide and related compounds:

Key Observations :

- Aminooxy vs. Compared to the amino group in 2-amino-N-cyclohexyl-N-ethylacetamide hydrochloride, the aminooxy group may exhibit lower basicity and distinct reactivity in nucleophilic substitutions .

- Halogenated vs. Aromatic Substituents: Compounds like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide demonstrate increased molecular weight and steric hindrance due to halogenated aryl groups, which may enhance binding to hydrophobic protein pockets but reduce solubility .

Pharmacological and Functional Insights

- Anti-inflammatory Activity: Phenoxy-substituted analogs like N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide exhibit significant anti-inflammatory and analgesic activities, attributed to the electron-withdrawing effects of substituents enhancing COX-2 inhibition . The aminooxy group in the target compound may similarly modulate enzyme interactions but with distinct electronic effects.

- Crystallinity and Bioavailability: N-Cyclohexyl-2-oxo-2-phenylacetamide forms hydrogen-bonded chains in its crystal lattice, which could influence its dissolution rate and bioavailability . The aminooxy group may promote amorphous solid forms, altering pharmacokinetics.

Biological Activity

2-(aminooxy)-N-cyclohexylacetamide is a chemical compound characterized by its aminooxy functional group attached to an acetamide backbone with a cyclohexyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-aminooxy-N-cyclohexylacetamide

- Molecular Formula : C8H16N2O2

- Molecular Weight : 172.23 g/mol

- InChI Key : ARDWTCPRHWKEDX-UHFFFAOYSA-N

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological interactions.

The primary mechanism of action for this compound involves the formation of stable oxime bonds with carbonyl-containing compounds. This property makes it a valuable tool in bioconjugation and protein modification. The aminooxy group can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects such as enzyme inhibition and modulation of metabolic pathways .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is significant in therapeutic contexts. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical in treating depression .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. By targeting COX-2 specifically, this compound may help reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Study on MAO Inhibition :

- A study investigated various derivatives of aminooxy compounds for their ability to inhibit MAO-A. Results indicated that certain derivatives exhibited significant inhibition compared to standard drugs like moclobemide and imipramine .

- Table 1: MAO-A Inhibition Data

| Compound | Dose (mg/kg) | Immobility Duration (s) | % Decrease in Immobility |

|----------|---------------|-------------------------|--------------------------|

| VS25 | 15 | 67.48 ± 2.0 | 28.07 |

| | 30 | 49.73 ± 2.0 | 46.98 |

| | 60 | 68.02 ± 3.0 | 27.49 |

- Cyclooxygenase Inhibition :

-

Protein Modification Studies :

- The compound has been utilized in bioorthogonal chemistry for modifying proteins, which is crucial for developing targeted therapies in cancer treatment.

Q & A

Q. In Vitro Assays :

- COX-2 Inhibition : Measure IC values using enzyme-linked immunosorbent assays (ELISA) with celecoxib as a positive control .

- Cytokine Profiling : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages .

In Vivo Models : - Rodent Carrageenan-Induced Paw Edema : Dose-dependent reduction in swelling (10–50 mg/kg) indicates efficacy. Pair with histopathology to assess tissue inflammation .

How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Protocols : Replicate studies under identical conditions (e.g., cell lines, animal strains) .

- SAR Analysis : Compare with analogs (e.g., 2-(4-chlorophenyl)-N-cyclohexylacetamide) to isolate functional group contributions .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., cyclohexyl groups enhancing lipophilicity and bioavailability) .

What computational methods are suitable for predicting its pharmacokinetic properties?

Q. In Silico Tools :

- Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500, logP <5) .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., COX-2 active site) using software like GROMACS .

- ADMET Prediction : Tools like SwissADME estimate absorption (%HIA >80%) and cytochrome P450 interactions .

How does the aminooxy group influence its reactivity and stability?

The aminooxy (–ONH) moiety:

- Nucleophilicity : Participates in condensation reactions (e.g., with aldehydes to form oxime derivatives) under mild acidic conditions .

- Oxidative Stability : Prone to degradation under strong oxidizers (e.g., HO), necessitating storage in inert atmospheres .

- pH Sensitivity : Deprotonates at pH >8, altering solubility and reactivity .

What strategies are effective for scaling up synthesis without compromising purity?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic amidation steps .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and yield .

- Process Analytics : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring .

How can structure-activity relationship (SAR) studies guide derivative design?

Key structural modifications and their impacts:

- Cyclohexyl Substitution : Enhances membrane permeability but reduces aqueous solubility .

- Aminooxy vs. Hydroxyl : –ONH improves metal chelation (e.g., Fe) but increases metabolic liability .

- Acetamide Linker : Shortening the chain (e.g., from ethyl to methyl) decreases steric hindrance at target sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.